![molecular formula C26H38N4O4 B15161910 N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide CAS No. 664338-84-5](/img/structure/B15161910.png)
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethyl, methoxyphenyl, and ethanediamide groups, making it an interesting subject for chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Alkylation Reactions: Introduction of ethyl groups to the precursor molecules.
Amination Reactions: Incorporation of amino groups through nucleophilic substitution.
Amidation Reactions: Formation of ethanediamide groups by reacting with suitable amides.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Controlled Temperature and Pressure: Maintaining specific conditions to favor the desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which N1,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide analogs: Compounds with similar structures but different substituents.
Other Ethanediamide Derivatives: Compounds containing ethanediamide groups with various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
664338-84-5 |
|---|---|
Fórmula molecular |
C26H38N4O4 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
N,N'-bis[2-[ethyl-[(2-methoxyphenyl)methyl]amino]ethyl]oxamide |
InChI |
InChI=1S/C26H38N4O4/c1-5-29(19-21-11-7-9-13-23(21)33-3)17-15-27-25(31)26(32)28-16-18-30(6-2)20-22-12-8-10-14-24(22)34-4/h7-14H,5-6,15-20H2,1-4H3,(H,27,31)(H,28,32) |
Clave InChI |
YQROOAZUGXCXKI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNC(=O)C(=O)NCCN(CC)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



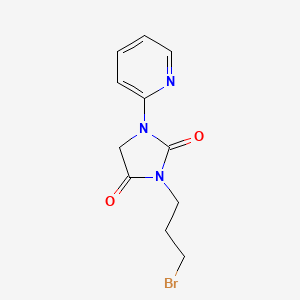
phosphanium iodide](/img/structure/B15161852.png)
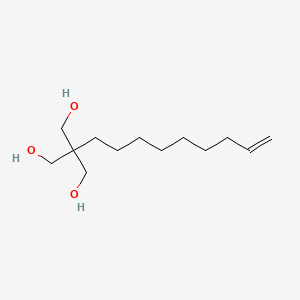
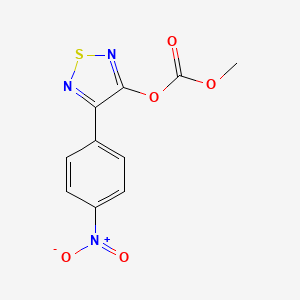
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

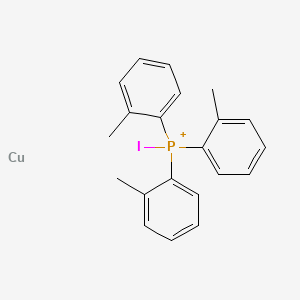
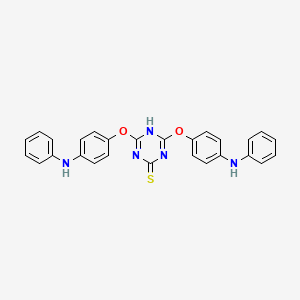
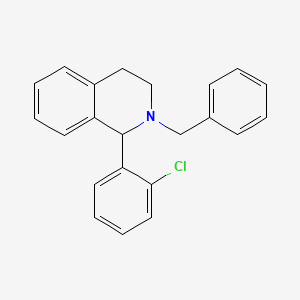
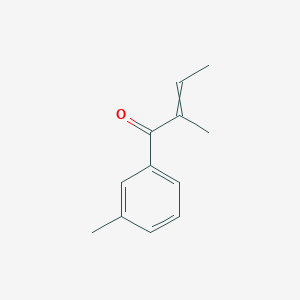
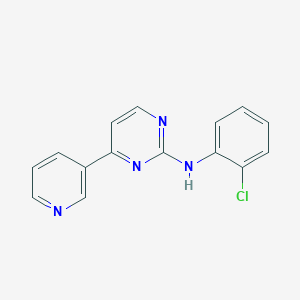
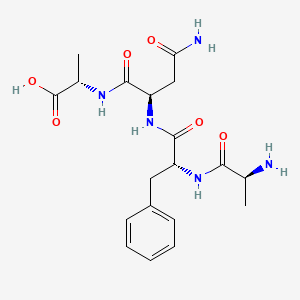
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
